BenchChemオンラインストアへようこそ!

S55746

BCL-2 binding affinity BH3-mimetic SPR assay

S55746 (BCL201) is a highly selective BCL-2 inhibitor (Ki=1.3 nM, 70–400× over BCL-XL) that spares platelets at therapeutic doses, unlike dual inhibitors such as navitoclax. Choose S55746 for: (1) studies requiring intact platelet counts without confounding thrombocytopenia; (2) venetoclax-resistance profiling — active against the G101V mutant; (3) AML combination research with MCL-1 inhibitor S63845; (4) benchmark control for next-generation BH3-mimetics with in vivo efficacy comparable to venetoclax in DLBCL models.

Molecular Formula C43H42N4O6
Molecular Weight 710.8 g/mol
CAS No. 1448584-12-0
Cat. No. B610635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS55746
CAS1448584-12-0
SynonymsBCL201;  BCL-201;  BCL 201;  S55746;  S-55746;  S 55746;  Servier-1; 
Molecular FormulaC43H42N4O6
Molecular Weight710.8 g/mol
Structural Identifiers
SMILESC1CCN2C(=C(C=C2C3=CC4=C(C=C3C(=O)N5CC6=CC=CC=C6CC5CN7CCOCC7)OCO4)C(=O)N(C8=CC=CC=C8)C9=CC=C(C=C9)O)C1
InChIInChI=1S/C43H42N4O6/c48-34-15-13-32(14-16-34)47(31-10-2-1-3-11-31)43(50)37-23-39(45-17-7-6-12-38(37)45)35-24-40-41(53-28-52-40)25-36(35)42(49)46-26-30-9-5-4-8-29(30)22-33(46)27-44-18-20-51-21-19-44/h1-5,8-11,13-16,23-25,33,48H,6-7,12,17-22,26-28H2/t33-/m0/s1
InChIKeyVYXJULKGMXJVGI-XIFFEERXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

S55746 (BCL201): An Orally Bioavailable BCL-2 Selective Inhibitor for Apoptosis Research


S55746 (also known as BCL201 or S-055746) is a novel, potent, and orally bioactive small molecule inhibitor that selectively targets the B-cell lymphoma 2 (BCL-2) protein [1]. It belongs to the class of BH3-mimetics, designed to occupy the hydrophobic groove of BCL-2, thereby disrupting its interaction with pro-apoptotic proteins and inducing programmed cell death in BCL-2-dependent cancer cells . As a research tool and clinical candidate, S55746 is distinguished by its high affinity and pronounced selectivity profile, which mitigates the on-target toxicity associated with earlier dual BCL-2/BCL-XL inhibitors [2].

The Imperative of S55746 Specificity: Why Broad-Spectrum BCL-2 Family Inhibitors Are Not Interchangeable


The selection of a BCL-2 inhibitor for research or clinical application cannot be reduced to a simple potency metric. Compounds within this class exhibit profoundly different selectivity profiles across the anti-apoptotic BCL-2 family members (BCL-2, BCL-XL, MCL-1, BFL-1), leading to divergent therapeutic windows and safety profiles [1]. While early dual inhibitors like ABT-263 (navitoclax) potently target both BCL-2 and BCL-XL, their clinical utility is severely limited by on-target, dose-limiting thrombocytopenia due to BCL-XL inhibition in platelets [2]. Conversely, the high selectivity of S55746 for BCL-2 over BCL-XL and other family members is a critical design feature, enabling robust anti-tumor activity while sparing platelets and reducing the risk of resistance mechanisms mediated by MCL-1 upregulation [3]. The following evidence demonstrates that S55746's quantitative profile dictates its specific and non-substitutable role in apoptosis research and therapeutic development.

S55746 Comparative Performance Data: Quantifying Differentiation from Venetoclax and Navitoclax


Comparative Binding Affinity: S55746 vs. Venetoclax for Wild-Type BCL-2

S55746 is a potent BCL-2 binder with a reported Ki of 1.3 nM. While this value is lower than the picomolar affinity reported for venetoclax (<0.01 nM) , a head-to-head SPR competition study provides more nuanced data. In a steady-state competition SPR assay using wild-type BCL-2, the derived mean KI value for S55746 was 0.36 nM, compared to a mean KI of 0.018 nM for venetoclax [1]. This confirms that while venetoclax exhibits higher affinity, S55746's nanomolar potency is firmly within a functionally relevant range for robust target engagement. Furthermore, hydrogen-deuterium exchange mass spectrometry (HDX-MS) reveals that venetoclax more strongly impacts the protein backbone compared to S55746, indicating a distinct and potentially less perturbing binding mode for S55746 [2].

BCL-2 binding affinity BH3-mimetic SPR assay

Enhanced Safety Margin: S55746's Platelet-Sparing Selectivity Profile vs. Navitoclax (ABT-263)

A critical differentiator for S55746 is its high selectivity for BCL-2 over BCL-XL, reported to be 70- to 400-fold . This profile is a direct design improvement over the dual BCL-2/BCL-XL inhibitor ABT-263 (navitoclax). In cellular assays, S55746 potently kills the BCL-2-dependent RS4;11 cell line with an IC50 of 71.6 nM, while showing dramatically weaker activity (IC50 = 1.7 µM) on the BCL-XL-dependent H146 cell line . In stark contrast, ABT-263 induces equivalent cell killing in both RS4;11 and H146 cells (IC50 of 41.5 nM and 49.7 nM, respectively) [1]. This selectivity translates directly to in vivo safety: in a murine xenograft model, a single oral dose of 100 mg/kg of ABT-263 caused a significant drop in platelet counts, whereas the same dose of S55746 did not impact platelet levels, demonstrating a platelet-sparing phenotype [2].

BCL-XL selectivity thrombocytopenia therapeutic window

Activity Against Venetoclax Resistance: Retention of Binding to BCL-2 G101V Mutant

A major clinical challenge with venetoclax is the emergence of acquired resistance, often driven by the BCL-2 G101V point mutation that disrupts drug binding. S55746 has been shown to retain significant activity against this mutant. While venetoclax's affinity is severely compromised by the G101V mutation, S55746 maintains a degree of binding, as evidenced by SPR studies where its KI increased from 0.36 nM (WT) to 2.0 nM for the G101V mutant [1]. In cellular assays, the IC50 of venetoclax against cells expressing the BCL-2 G101V mutant increased by more than 100-fold compared to wild-type BCL-2, while S55746's IC50 shifted only 5-fold [2]. This retained activity against a common resistance mutation underscores S55746's utility as a distinct chemical probe for investigating venetoclax-resistant models.

Venetoclax resistance BCL-2 G101V mutation drug resistance

In Vivo Anti-Tumor Efficacy: Comparable Tumor Growth Inhibition to Venetoclax in a Lymphoma Xenograft Model

The in vivo anti-tumor activity of S55746 has been benchmarked directly against venetoclax (ABT-199) in a preclinical model of B-cell malignancy. In a Toledo diffuse large B-cell lymphoma (DLBCL) xenograft model, female SCID mice were treated orally with S55746 or venetoclax five times per week for three weeks. Both compounds were administered at 200 mg/kg. The resulting tumor growth inhibition curves show that S55746 at 200 mg/kg achieved a comparable level of tumor suppression to venetoclax at the same dose, as measured by mean tumor volume over the treatment period [1]. This result demonstrates that despite its lower in vitro binding affinity, S55746 is a functionally efficacious compound in vivo, achieving similar tumor control to the gold-standard BCL-2 inhibitor in this model system.

xenograft efficacy in vivo pharmacology Toledo model

Evidence-Driven Application Scenarios for Procuring S55746 (BCL201)


Investigating BCL-2 Function in Platelet-Sensitive In Vivo Models

For studies where maintaining normal platelet counts is critical for experimental interpretation, S55746 is the preferred choice over dual BCL-2/BCL-XL inhibitors like ABT-263 (navitoclax). Its 70- to 400-fold selectivity for BCL-2 over BCL-XL and demonstrated ability to spare platelets at efficacious doses (100 mg/kg) [1] allows researchers to assess the role of BCL-2 in hematologic malignancies without the confounding variable of acute thrombocytopenia. This is particularly relevant for long-term dosing studies or when studying the BCL-2 dependence in models co-morbid for thrombocytopenia.

A Chemical Tool for Probing Venetoclax Resistance Mechanisms

S55746's distinct binding mode and retained activity against the venetoclax-resistant BCL-2 G101V mutant [2] make it an essential comparator in drug resistance research. Procurement of S55746 is justified for any study aiming to determine if a novel resistance mechanism to venetoclax is compound-specific or target-wide. A side-by-side comparison of cellular responses to venetoclax and S55746 can reveal whether resistance arises from altered binding kinetics specific to venetoclax or from broader BCL-2 pathway adaptations.

Pre-Clinical Combinatorial Therapy Studies in AML

S55746 has demonstrated synergistic pro-apoptotic activity when combined with the MCL-1 inhibitor S63845 in preclinical models of acute myeloid leukemia (AML) [3]. This established synergy makes S55746 a valuable tool for exploring rational combination strategies targeting multiple arms of the anti-apoptotic BCL-2 family. Its use is particularly indicated for in vitro and in vivo AML studies aimed at overcoming the inherent resistance of leukemic blasts to single-agent BCL-2 inhibition.

In Vivo Benchmarking of Novel BCL-2 Targeting Agents

S55746's well-characterized in vivo efficacy, which has been shown to be comparable to venetoclax in a DLBCL xenograft model [4], establishes it as a rigorous positive control or benchmark compound. Researchers developing next-generation BCL-2 inhibitors or novel BH3-mimetics can use S55746 to provide a direct, quantitative comparison for tumor growth inhibition, pharmacodynamic marker analysis (e.g., caspase-3 activation), and overall tolerability. This allows for a precise, data-driven evaluation of a new compound's therapeutic potential against a known clinical-stage comparator.

Quote Request

Request a Quote for S55746

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.